Zindoxifene
Overview
Description
Zindoxifene: is a nonsteroidal selective estrogen receptor modulator (SERM) that was developed in the 1980s and early 1990s for the treatment of breast cancer . It belongs to the 2-phenylindole class of SERMs and was the lead compound in this category . Despite its promising preclinical results, it was not marketed due to its failure to demonstrate effectiveness in clinical trials .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure-activity relationships of SERMs.
Biology: Zindoxifene is used in research to understand estrogen receptor modulation and its effects on cellular processes.
Safety and Hazards
The safety data sheet for Zindoxifene was not found in the search results . Therefore, specific safety and hazard information is not available.
Relevant Papers Several papers were found during the search. One paper reports a phase I/II study of this compound in the treatment of advanced breast cancer . Another paper discusses the effect of this compound on experimental prostatic tumours of the rat . These papers could provide more detailed information on the properties and potential applications of this compound.
Preparation Methods
The synthesis of Zindoxifene involves several steps, starting with the preparation of the indole core. The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Acetylation: The indole core is then acetylated using acetic anhydride to introduce the acetoxy groups.
Coupling Reaction: The acetylated indole is coupled with a phenyl ring through a palladium-catalyzed cross-coupling reaction to form the final this compound structure.
Chemical Reactions Analysis
Zindoxifene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding quinone derivative.
Reduction: It can be reduced to form its hydroxy derivative.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the acetoxy groups.
Hydrolysis: The acetoxy groups can be hydrolyzed to form the corresponding hydroxy derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The major products formed from these reactions are the hydroxy and quinone derivatives of this compound .
Mechanism of Action
Zindoxifene exerts its effects by binding to estrogen receptors, thereby inhibiting the growth of estrogen-dependent tumor cells . It exhibits dual properties of estrogen agonists and antagonists, depending on the tissue type. In breast tissue, it acts as an antagonist, blocking the proliferative effects of estrogen, while in bone tissue, it acts as an agonist, promoting bone density . The major molecular targets of this compound are the estrogen receptors alpha and beta, and it modulates various signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Zindoxifene is compared with other SERMs such as Tamoxifen, Raloxifene, and Bazedoxifene:
Tamoxifen: Like this compound, Tamoxifen is a SERM used in the treatment of breast cancer.
Raloxifene: Raloxifene is another SERM used primarily for the prevention of osteoporosis.
Bazedoxifene: Bazedoxifene is a derivative of this compound and is used in the treatment of osteoporosis and as part of hormone replacement therapy.
This compound’s uniqueness lies in its dual agonist-antagonist properties and its role as a lead compound in the development of newer SERMs .
Properties
IUPAC Name |
[4-(5-acetyloxy-1-ethyl-3-methylindol-2-yl)phenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-5-22-20-11-10-18(26-15(4)24)12-19(20)13(2)21(22)16-6-8-17(9-7-16)25-14(3)23/h6-12H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZGVNZSUJHOJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OC(=O)C)C(=C1C3=CC=C(C=C3)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60235396 | |
Record name | Zindoxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60235396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86111-26-4 | |
Record name | Zindoxifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86111-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zindoxifene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086111264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-341952 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341952 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Zindoxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60235396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZINDOXIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IRS95M8DN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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